Cas no 1187166-46-6 (5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine)
5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine
- (5-Methylpyridin-2-yl)(4-(trifluoromethyl)phenyl)methanone
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- Inchi: 1S/C14H10F3NO/c1-9-2-7-12(18-8-9)13(19)10-3-5-11(6-4-10)14(15,16)17/h2-8H,1H3
- InChI Key: DSCPAULRKQWUPX-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C(C1C=CC(C)=CN=1)=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 321
- Topological Polar Surface Area: 30
5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M091115-250mg |
5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine |
1187166-46-6 | 250mg |
$ 440.00 | 2022-06-04 | ||
| TRC | M091115-500mg |
5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine |
1187166-46-6 | 500mg |
$ 735.00 | 2022-06-04 | ||
| Chemenu | CM488143-1g |
(5-Methylpyridin-2-yl)(4-(trifluoromethyl)phenyl)methanone |
1187166-46-6 | 97% | 1g |
$367 | 2022-06-14 | |
| Fluorochem | 202850-1g |
5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine |
1187166-46-6 | 97% | 1g |
£554.00 | 2022-03-01 | |
| Fluorochem | 202850-2g |
5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine |
1187166-46-6 | 97% | 2g |
£837.00 | 2022-03-01 | |
| Fluorochem | 202850-5g |
5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine |
1187166-46-6 | 97% | 5g |
£1702.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656631-1g |
(5-Methylpyridin-2-yl)(4-(trifluoromethyl)phenyl)methanone |
1187166-46-6 | 98% | 1g |
¥4628.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656631-5g |
(5-Methylpyridin-2-yl)(4-(trifluoromethyl)phenyl)methanone |
1187166-46-6 | 98% | 5g |
¥15388.00 | 2024-08-09 |
5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine
Research Brief on 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine (CAS: 1187166-46-6) in Chemical Biology and Pharmaceutical Applications
The compound 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine (CAS: 1187166-46-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyridine core and trifluoromethylbenzoyl moiety, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine as a building block for selective JAK2 inhibitors. The research team demonstrated that derivatives of this compound showed remarkable selectivity for JAK2 over other JAK isoforms, with IC50 values in the low nanomolar range. The presence of the trifluoromethyl group was found to enhance both binding affinity and metabolic stability, addressing a key challenge in kinase inhibitor development.
In the area of neurodegenerative disease research, a recent preclinical study investigated the neuroprotective effects of 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine derivatives. The compound's ability to modulate α-synuclein aggregation pathways was particularly noteworthy, suggesting potential applications in Parkinson's disease therapeutics. Structural-activity relationship (SAR) studies revealed that modifications at the 5-methyl position significantly influenced both potency and blood-brain barrier permeability.
From a synthetic chemistry perspective, novel methodologies for the efficient production of 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine have been developed. A 2024 publication in Organic Process Research & Development described a continuous flow synthesis approach that improved yield from 68% to 92% while reducing hazardous waste generation by 40%. This advancement addresses both economic and environmental concerns associated with large-scale production of this valuable intermediate.
The pharmacokinetic profile of 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine derivatives has been extensively characterized in recent ADME studies. Data indicates favorable oral bioavailability (F > 60% in rodent models) and moderate plasma protein binding (70-80%), making it suitable for further drug development. However, researchers note that the compound's metabolic stability varies significantly across species, necessitating careful consideration during translational studies.
Emerging applications in antimicrobial research have also been reported. A 2023 study demonstrated that certain 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine analogs exhibit potent activity against drug-resistant Gram-positive bacteria, including MRSA strains. The mechanism appears to involve disruption of bacterial cell membrane integrity, representing a novel approach distinct from traditional antibiotic targets.
In conclusion, 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine (CAS: 1187166-46-6) continues to demonstrate significant potential across multiple therapeutic areas. Its versatility as a chemical scaffold, combined with recent synthetic and pharmacological advancements, positions it as a valuable tool for medicinal chemistry and drug discovery efforts. Future research directions may focus on expanding its applications in targeted protein degradation and PROTAC development, leveraging its favorable physicochemical properties.
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